molecular formula C18H26N2O4 B2997464 Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate CAS No. 112275-51-1

Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

Cat. No. B2997464
CAS RN: 112275-51-1
M. Wt: 334.416
InChI Key: NXTOTSQOMBNWFA-UHFFFAOYSA-N
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Description

“Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate” is a chemical compound with the IUPAC name benzyl 4- (2-tert-butoxy-2-oxoethyl)-1-piperazinecarboxylate . It has a molecular weight of 334.42 .


Synthesis Analysis

The synthesis of this compound involves several steps. The combined organic layers are dried over Na2SO4, the solvent is removed and purification is done via column chromatography (petroleum ether/ethyl acetate = 4:1) to yield the compound as a colorless solid .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C18H26N2O4/c1-18(2,3)24-16(21)13-19-9-11-20(12-10-19)17(22)23-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 . The molecule of a similar compound, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

While specific chemical reactions involving “Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate” are not mentioned in the search results, compounds containing piperazine rings are known for their conformational flexibility and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .


Physical And Chemical Properties Analysis

This compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in drug discovery, given the diverse biological activities of compounds containing piperazine rings .

properties

IUPAC Name

benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)13-19-9-11-20(12-10-19)17(22)23-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTOTSQOMBNWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

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